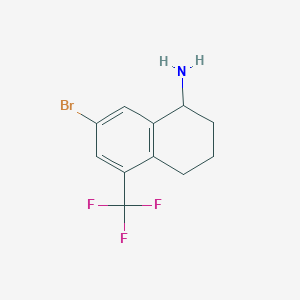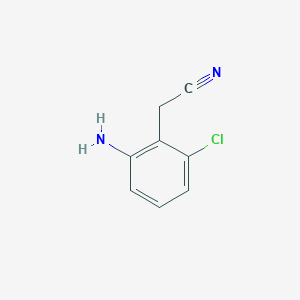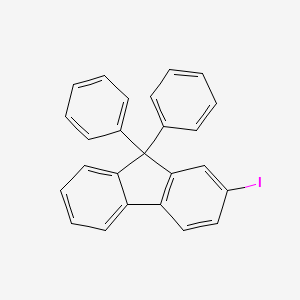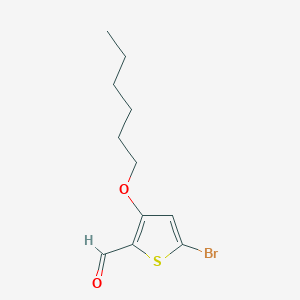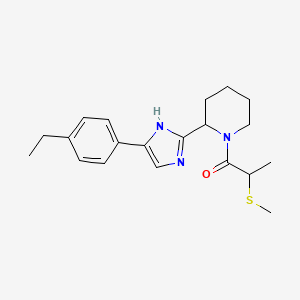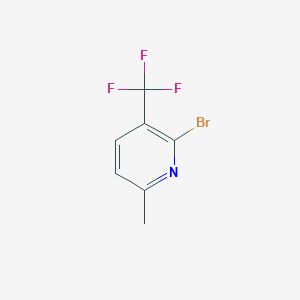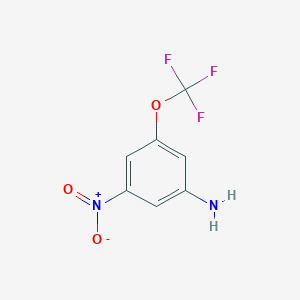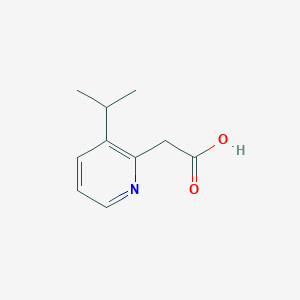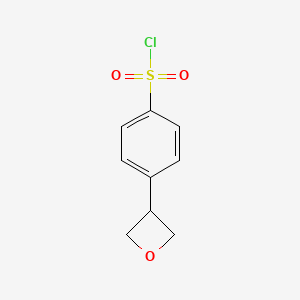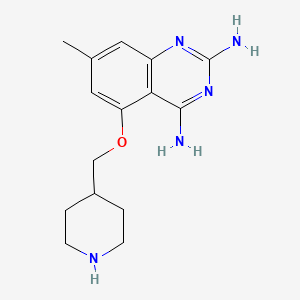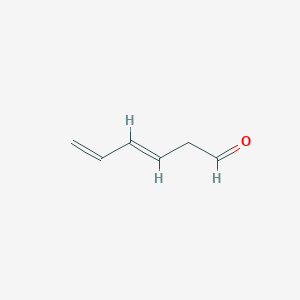
(E)-Hexa-3,5-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Hexa-3,5-dienal is an organic compound belonging to the class of aldehydes. It is characterized by its distinct structure, which includes a six-carbon chain with two conjugated double bonds and an aldehyde functional group at one end. This compound is known for its unique aroma and is often found in various natural sources, including essential oils and certain fruits.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Hexa-3,5-dienal can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by selective hydrogenation to yield the desired product. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide, and controlled temperature settings to ensure the formation of the (E)-isomer.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of hexadiene. This process involves the use of metal catalysts, such as palladium or platinum, under specific temperature and pressure conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions: (E)-Hexa-3,5-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexa-3,5-dienoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to hexa-3,5-dienol using reducing agents such as sodium borohydride.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as the addition of hydrogen cyanide to form cyanohydrins.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Addition Reactions: Hydrogen cyanide in the presence of a base catalyst.
Major Products Formed:
Oxidation: Hexa-3,5-dienoic acid.
Reduction: Hexa-3,5-dienol.
Addition Reactions: Cyanohydrins.
科学的研究の応用
(E)-Hexa-3,5-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Research is ongoing to explore its antimicrobial properties and potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its unique aroma and in the production of certain polymers and resins.
作用機序
The mechanism of action of (E)-Hexa-3,5-dienal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s ability to form adducts with cellular components is a key aspect of its biological activity.
類似化合物との比較
(E)-Hexa-3,5-dienal can be compared with other similar compounds, such as:
Hexanal: A six-carbon aldehyde with no double bonds, known for its grassy aroma.
Hexa-2,4-dienal: A similar compound with double bonds at different positions, exhibiting different reactivity and aroma.
Hexa-3,5-dienol: The alcohol counterpart of this compound, with different chemical properties and applications.
The uniqueness of this compound lies in its specific double bond configuration and its aldehyde functional group, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C6H8O |
|---|---|
分子量 |
96.13 g/mol |
IUPAC名 |
(3E)-hexa-3,5-dienal |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-4,6H,1,5H2/b4-3+ |
InChIキー |
GDUZWSJMBFTHOC-ONEGZZNKSA-N |
異性体SMILES |
C=C/C=C/CC=O |
正規SMILES |
C=CC=CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


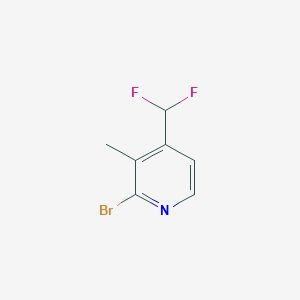
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
